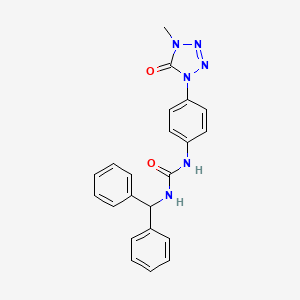

![molecular formula C19H18BrClN2O3 B2749641 5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941982-46-3](/img/structure/B2749641.png)

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

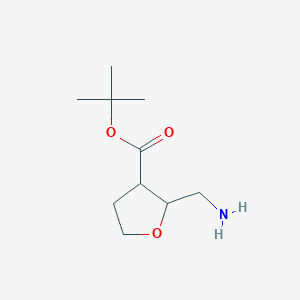

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H18BrClN2O3 and its molecular weight is 437.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

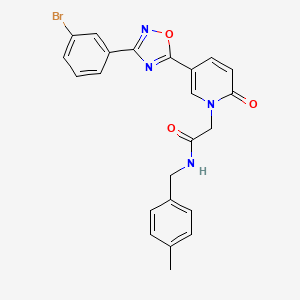

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Regioselective Bromination and Functionalization: A study demonstrated the regioselective electrophilic bromination of a bacteriochlorin derivative, leading to a variety of functionalized products. This process exemplifies the utility of halogenated compounds in synthetic chemistry for creating derivatives with potential applications in photodynamic therapy and as synthetic intermediates for further chemical modifications (Dazhong Fan et al., 2007).

Antipsychotic Agents Synthesis

- Antidopaminergic Properties: Research into benzamide derivatives, including those structurally related to the compound , has uncovered potent antipsychotic properties. These studies contribute to understanding the structural requirements for dopamine receptor antagonists and offer a pathway for the development of new therapeutic agents (T. Högberg et al., 1990).

Industrial Scale-Up

- Key Intermediate for SGLT2 Inhibitors: A practical and scalable synthesis route for a key intermediate used in the manufacturing of SGLT2 inhibitors, a class of compounds for diabetes therapy, showcases the importance of such halogenated benzamides in the development of drugs. This research highlights cost-effective production methods for pharmaceutical intermediates (Yi Zhang et al., 2022).

Metabolic Studies

- In Vivo Metabolism: The metabolism of psychoactive phenethylamine derivatives, including those with bromo and methoxy substituents, has been studied in rats. These studies are crucial for understanding the pharmacokinetic profiles of drugs and can inform safety and efficacy assessments (T. Kanamori et al., 2002).

Anticonvulsant Activity

- Benzamides as Anticonvulsants: The evaluation of benzamide derivatives for anticonvulsant activity demonstrates the potential of such compounds in treating epilepsy. Identifying potent analogues furthers the quest for new treatments with improved efficacy and safety profiles (Dl Mussoi et al., 1996).

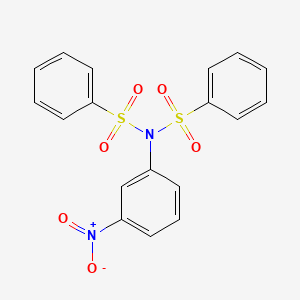

Mecanismo De Acción

Target of Action

It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .

Mode of Action

SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it prevents glucose reabsorption in the kidneys, leading to excretion of glucose in urine and a reduction in blood glucose levels .

Result of Action

The result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This can be beneficial in the management of conditions such as diabetes .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrClN2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEFBRZUBPTZAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)

![2-Chloro-N-[(1-ethylcyclobutyl)methyl]-N-(1,2-oxazol-3-ylmethyl)acetamide](/img/structure/B2749561.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2749569.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2749573.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)